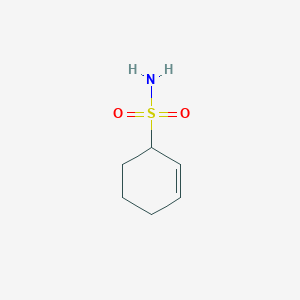

Cyclohex-2-ene-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NO2S |

|---|---|

Molecular Weight |

161.22 g/mol |

IUPAC Name |

cyclohex-2-ene-1-sulfonamide |

InChI |

InChI=1S/C6H11NO2S/c7-10(8,9)6-4-2-1-3-5-6/h2,4,6H,1,3,5H2,(H2,7,8,9) |

InChI Key |

PIFGFUBSEWUJEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC(C1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohex 2 Ene 1 Sulfonamide and Its Analogues

Direct Synthesis Approaches to Cyclohex-2-ene-1-sulfonamide

The direct synthesis of the parent compound, this compound, and its closely related analogues can be achieved through several strategic pathways. These methods often involve the formation of the key nitrogen-sulfur bond at the allylic position of the cyclohexene (B86901) ring.

One prominent method involves the allylic amination of cyclohexene . This transformation can be catalyzed by various transition metal complexes. For instance, ruthenium-catalyzed amidation of cyclohexene with sulfonamides in the presence of an iminoiodane has been shown to produce N-substituted sulfonamides in high yields. capes.gov.br The reaction likely proceeds through a hydrogen abstraction mechanism by a reactive ruthenium-nitrene species to form a carboradical intermediate, which then combines with the sulfonamide. Similarly, platinum-based catalysts, such as electrophilic Pt(II) complexes, efficiently catalyze the hydroamination of olefins like cyclohexene with arylsulfonamides, yielding the corresponding N-cyclohexylsulfonamides in excellent yields at elevated temperatures. nih.govacs.orgresearchgate.net The mechanism is proposed to involve the rate-determining attack of the sulfonamide on the platinum-coordinated olefin. More recently, a photoredox-catalyzed approach using a highly oxidizing photocatalyst in conjunction with copper(II) has enabled the allylic amination of highly substituted alkenes, including those with a cyclohexene core. nih.gov

Another direct route involves the reaction of cyclohex-2-en-1-ol with a sulfonamide under Mitsunobu conditions. While not providing the parent compound directly, the synthesis of N-(cyclohex-2-en-1-yl)-4-methylbenzenesulfonamide, a closely related analogue, has been reported. This method involves the reaction of cyclohex-3-enol with N-Boc-N-tosylamide in the presence of triphenylphosphine (B44618) and diisopropylazodicarboxylate (B7806520) (DIAD), followed by deprotection.

A two-step approach involves the initial synthesis of an N-(cyclohex-2-en-1-ylidene)sulfonamide followed by its reduction. The imine precursor can be synthesized by the condensation of cyclohex-2-enone with a sulfonamide, often catalyzed by a Lewis acid like titanium(IV) ethoxide or a combination of TiCl(OEt)3 and triethylamine. sorbonne-universite.frthieme-connect.com Subsequent reduction of the C=N bond, for instance with a hydride reducing agent, would yield the desired this compound.

Synthesis of Substituted Cyclohexene Sulfonamide Derivatives

The synthesis of substituted cyclohexene sulfonamide derivatives allows for the exploration of a wider chemical space and the fine-tuning of molecular properties. Various methodologies have been developed to introduce substituents onto the cyclohexene ring or the sulfonamide moiety.

Halogenation and Hydrohalogenation Pathways for Quinone Imine Precursors

Halogen-containing derivatives of N-substituted quinone imines, which can be considered precursors or structural analogues of cyclohexene sulfonamides, have been synthesized through halogenation and hydrohalogenation reactions. biointerfaceresearch.com For example, N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides can be halogenated to introduce chlorine or bromine atoms onto the quinoid ring. biointerfaceresearch.com Similarly, hydrohalogenation of quinone imines provides another route to halogenated derivatives. biointerfaceresearch.com These reactions create a variety of substituted compounds, such as N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide and 4-chloro-N-[2,3,5,5,6,6-hexachloro-4-oxocyclohexa-2-en-1-ylidene]benzene-1-sulfonamide. biointerfaceresearch.com

| Precursor | Reagent | Product | Reference |

| N-(4-Oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides | Halogenating agent (e.g., Cl₂, Br₂) | Halogenated N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides | biointerfaceresearch.com |

| Quinone Imines | Hydrohalogenating agent (e.g., HCl, HBr) | Hydrohalogenated quinone imine derivatives | biointerfaceresearch.com |

Conjugate Addition Reactions with Sulfonamide Nucleophiles to Cyclohexenones

The conjugate addition, or aza-Michael reaction, of sulfonamides to α,β-unsaturated ketones like cyclohexenones is a powerful tool for constructing β-amino carbonyl compounds, which are precursors to substituted cyclohexene sulfonamides. This reaction involves the nucleophilic attack of the sulfonamide nitrogen onto the β-carbon of the cyclohexenone. Hypervalent iodine-catalyzed conjugate addition has been described, where a catalytic amount of an iodoarene and an oxidant generate the active hypervalent iodine catalyst, which then activates the enone for nucleophilic attack.

Another approach involves the use of a Lewis acid to facilitate the addition. The resulting products are N-(3-oxocyclohexyl)sulfonamides, which can be further modified. A variety of sulfonamides, including those bearing aromatic, heteroaromatic, and alkyl groups, have been successfully employed in this reaction.

Intramolecular Hydroamination Reactions Involving Cyclohexene Moieties

Intramolecular hydroamination provides an efficient route to cyclic sulfonamides where the cyclohexene moiety is part of a larger, tethered system. These reactions involve the addition of a sulfonamide N-H bond across the double bond of the cyclohexene. Gold(I) complexes have been shown to be effective catalysts for both intra- and intermolecular hydroamination of unactivated olefins, including those with a cyclohexene ring, with sulfonamides.

Acid-catalyzed intramolecular hydroamination has also been investigated. For instance, the triflic acid-catalyzed intramolecular exo addition of a sulfonamide to a pendant cyclohexene moiety proceeds with high anti-addition stereoselectivity. Kinetic studies of these reactions have provided insights into the mechanism, suggesting a concerted intermolecular proton transfer and intramolecular anti-addition of the sulfonamide nitrogen.

One-Pot Synthesis Strategies for Sulfonamides from Aromatic Acids and Amines

One-pot synthesis strategies offer an efficient and atom-economical approach to sulfonamides, including those that could be precursors to or analogues of cyclohexene sulfonamides. A notable method involves the conversion of aromatic acids to sulfonyl chlorides, followed by in-situ amination. acs.org This process utilizes copper ligand-to-metal charge transfer (LMCT) for the decarboxylative chlorosulfonylation of the aromatic acid, which is then reacted with an amine in the same pot to form the sulfonamide. acs.org This method is tolerant of a diverse range of aryl and heteroaryl acids, as well as various amines. acs.org

Another one-pot approach involves the sequential iron- and copper-catalyzed C-H amidation of arenes. thieme-connect.com This process begins with a regioselective para-iodination of an activated arene, followed by a copper(I)-catalyzed N-arylation with a primary sulfonamide. thieme-connect.com

| Starting Materials | Catalysts/Reagents | Key Transformation | Reference |

| Aromatic Acid, Amine | [Cu(MeCN)₄]BF₄, DCDMH, SO₂ | Decarboxylative chlorosulfonylation and amination | acs.org |

| Activated Arene, Primary Sulfonamide | Fe(OTf)₂, NIS, CuI, ligand | para-Iodination followed by N-arylation | thieme-connect.com |

Cycloaddition Reactions for Sulfonamide-Containing Heterocycles

Cycloaddition reactions provide a powerful means to construct complex heterocyclic systems containing a sulfonamide group, some of which may incorporate or be derived from cyclohexene structures. For instance, the [3+2] cycloaddition of vinyl sulfonamides with nitrones has been used to synthesize isoxazolidine-containing sulfonamides. While the regioselectivity can be variable, this method allows for the creation of a diverse collection of heterocyclic sulfonamides.

Palladium-catalyzed (3+2) cycloaddition reactions of sulfamidate imine-derived 1-azadienes with vinylcyclopropanes have been developed to produce highly functionalized spiroheterocycles. These reactions proceed with high enantioselectivity and diastereoselectivity, yielding spirocyclic cyclopentanes fused to the sulfonamide-containing ring.

Synthesis of Cycloalkyl Sulfonamide Derivatives

The synthesis of cycloalkyl sulfonamide derivatives, particularly those based on a cyclohexane (B81311) framework, employs several strategic approaches, often beginning with a pre-formed cycloalkane precursor which is then functionalized.

A common method involves the reaction of a sulfonyl chloride with an amine. For instance, N-substituted phenyl-2-acyloxycyclohexylsulfonamides are synthesized by reacting N-substituted phenyl-2-hydroxyl-cycloalkylsulfonamides with an acyl chloride. nih.gov This reaction is typically catalyzed by N,N,N',N'-Tetramethylethylenediamine (TMEDA) in a solvent like dichloromethane. nih.gov Similarly, a series of novel hydantoin (B18101) cyclohexyl sulfonamide derivatives have been prepared through an intramolecular condensation reaction. nih.gov

Another significant strategy is the modification of a core cyclohexyl sulfonamide structure. For example, N-(2-trifluoromethyl-4-chlorophenyl)-2-oxocyclohexyl sulfonamide (chesulfamide) serves as a lead compound for creating more complex derivatives. mdpi.com New 2-glycinamide cyclohexyl sulfonamide derivatives are synthesized via the nitrogen alkylation of N-(2-trifluoromethyl-4-chlorophenyl)-2-amino cyclohexyl sulfonamide with a substituted chloroacetamide intermediate. mdpi.com This reaction is often carried out in N,N-dimethylformamide (DMF) with a base such as cesium hydroxide. mdpi.com

Furthermore, stilbene-containing cyclohexyl sulfonamide derivatives have been synthesized using chesulfamide as a lead compound. acs.orgnih.gov The synthesis begins with the preparation of 2-oxocyclohexane-1-sulfonyl chloride from 2-oxocyclohexane-1-sulfonate potassium and oxalyl chloride. This intermediate then undergoes a sulfonation reaction with a synthesized (E)-4-styryl aniline (B41778) derivative to yield the target compounds. acs.org

The N-alkylation of a pre-existing sulfonamide is also a viable route. N-Cyclohexyl-N-(prop-2-en-1-yl)benzenesulfonamide can be synthesized from N-cyclohexylbenzene sulfonamide and allyl iodide, using sodium hydride as a base in DMF. nih.gov

Table 1: Selected Synthetic Methodologies for Cycloalkyl Sulfonamide Derivatives

| Starting Material(s) | Reagent(s) | Product Type | Ref |

|---|---|---|---|

| N-substituted phenyl-2-hydroxyl-cycloalkylsulfonamide, Acyl chloride | TMEDA, Molecular Sieve, Dichloromethane | N-substituted phenyl-2-acyloxycyclohexylsulfonamide | nih.gov |

| N-(2-trifluoromethyl-4-chlorophenyl)-2-amino cyclohexyl sulfonamide, Substituted chloroacetamide | Cesium hydroxide, DMF | 2-Glycinamide cyclohexyl sulfonamide derivative | mdpi.com |

| 2-Oxocyclohexane-1-sulfonate potassium, Oxalyl chloride, (E)-4-styryl aniline | DMF (cat.), Triethylamine, Dichloromethane | Stilbene (B7821643) cyclohexyl sulfonamide derivative | acs.org |

| N-cyclohexylbenzene sulfonamide, Allyl iodide | Sodium hydride, DMF | N-Cyclohexyl-N-(prop-2-en-1-yl)benzenesulfonamide | nih.gov |

Formation of Nitrogen Heterocycles Incorporating Sulfonamide Fragments on Cyclohexyl Scaffolds

The cyclohexyl sulfonamide scaffold serves as a versatile platform for the construction of various nitrogen-containing heterocyclic systems. These syntheses often involve intramolecular cyclization reactions, where the sulfonamide nitrogen or an adjacent functional group participates in ring formation.

One notable method is the gold-catalyzed intramolecular hydroamination of alkynic sulfonamides. A substrate containing a sulfonamide with a cyclohexane-fused linker can undergo a 7-exo-dig cyclization to create an azabicyclo[5.4.0]decene derivative, which is a seven-membered nitrogen heterocycle fused to the cyclohexane ring. d-nb.info

Domino reactions provide an efficient route to fused polycyclic systems. A domino intermolecular and intramolecular SN2 cyclization has been developed to construct the fused cyclohexane and pyrrolidine (B122466) portion of the Strychnos alkaloid skeleton. jst.go.jp This method utilizes a cyclization precursor with a tosylate as a leaving group on the cyclohexane ring, which reacts with a sulfonamide (NsNH₂) to form the pyrrolidine ring without significant E2 elimination byproducts. jst.go.jp The presence and deprotonation of the sulfonamide group are reported to be essential for this domino cyclization to proceed smoothly. jst.go.jp

Electrochemical methods have also been employed to synthesize complex bridged and fused sulfonamides. An electrooxidative radical cascade cyclization of 1,6-enynes with sulfinates can generate polycyclic sulfonamides containing medium-sized rings. rsc.org For example, the reaction can initiate with the radical addition of a tosyl group to the alkyne, followed by a series of intramolecular cyclizations to form intricate 6-7-5 fused systems or bridged ring products. rsc.org

Furthermore, bifunctional sulfilimines can react with alkenes like 1-phenyl-1-cyclohexene (B116675) in photoredox-catalyzed cyclization reactions to produce morpholine (B109124) derivatives with fused ring systems. nih.gov

Table 2: Examples of Nitrogen Heterocycle Formation on Cyclohexyl Scaffolds

| Cyclohexyl Precursor Type | Key Reagent(s)/Catalyst(s) | Heterocyclic Product | Reaction Type | Ref |

|---|---|---|---|---|

| Alkynic sulfonamide with cyclohexane linker | Gold-triethynylphosphine complex | Azabicyclo[5.4.0]decene derivative | Intramolecular Hydroamination | d-nb.info |

| Cyclohexane ditosylate | Nosylamide (NsNH₂), K₂CO₃, DMF | Fused pyrrolidine | Domino Intermolecular/Intramolecular SN2 | jst.go.jp |

| 1-Phenyl-1-cyclohexene | Bifunctional sulfilimine, Photoredox catalyst | Fused morpholine derivative | [3+2] Cycloaddition | nih.gov |

| 1,6-Enyne with sulfinate | Electrochemical oxidation | Fused/Bridged polycyclic sulfonamide | Radical Cascade Cyclization | rsc.org |

Precursor Chemistry and Intermediate Derivatization in Cyclohexene Sulfonamide Synthesis

The synthesis of cyclohexene sulfonamides relies on the availability of key precursors and the strategic derivatization of reactive intermediates. The preparation of the cyclohexene ring and the introduction of the sulfonyl chloride functional group are fundamental steps.

A primary precursor for the cyclohexene moiety is cyclohexanol (B46403), which can be dehydrated in the presence of a strong acid catalyst like phosphoric acid to yield cyclohexene. umass.edu

The key intermediate for introducing the sulfonamide group is typically a sulfonyl chloride. Cyclohexanesulfonyl chloride can be prepared directly from cyclohexane by reacting it with a gaseous mixture of chlorine and sulfur dioxide, often under illumination. google.comcymitquimica.com A patent from 1939 described this direct sulfonation approach. google.com More modern methods for synthesizing sulfonyl chlorides involve the oxidative chlorosulfonation of precursors like S-alkyl isothiourea salts. organic-chemistry.org For specific applications, substituted cyclohexyl sulfonyl chlorides are required. For example, 2-oxocyclohexane-1-sulfonyl chloride is a crucial intermediate, prepared from 2-oxocyclohexane-1-sulfonate potassium and oxalyl chloride with a catalytic amount of DMF. acs.org This reactive intermediate is then coupled with amines to form the corresponding sulfonamides. acs.org

Once the primary sulfonamide is formed on the cyclohexane or cyclohexene ring, it can be further derivatized. Late-stage functionalization strategies allow for the conversion of the sulfonamide group itself into other functionalities. For example, primary sulfonamides can be activated and converted into sulfonyl radical intermediates via metal-free photocatalysis. researchgate.netnih.gov These radicals can then be combined with various alkene fragments to build more complex structures. researchgate.net Another approach involves activating the primary sulfonamide with a pyrylium (B1242799) salt to generate a sulfonyl chloride in situ, which can then react with a range of nucleophiles. researchgate.net

The synthesis of complex molecules like 5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide involves a multi-step process including the formation of the substituted benzene (B151609) ring, introduction of the sulfonamide group via a sulfonyl chloride, and finally, the addition of the cyclohexene group through alkylation. smolecule.com Similarly, the synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide begins with cyclohexene derivatives and appropriate sulfonamide precursors, followed by amidation reactions. evitachem.com

Table 3: Key Precursors and Derivatization Reactions

| Precursor/Intermediate | Reagent(s) | Product/Subsequent Intermediate | Reaction Type | Ref |

|---|---|---|---|---|

| Cyclohexanol | Phosphoric acid (catalyst), Heat | Cyclohexene | Dehydration | umass.edu |

| Cyclohexane | Chlorine, Sulfur dioxide, Light | Cyclohexanesulfonyl chloride | Sulfochlorination | google.com |

| 2-Oxocyclohexane-1-sulfonate potassium | Oxalyl chloride, DMF (cat.) | 2-Oxocyclohexane-1-sulfonyl chloride | Acyl chloride formation | acs.org |

| Primary Sulfonamide | Photocatalyst, Light | Sulfonyl radical intermediate | Radical Formation | researchgate.netnih.gov |

| Primary Sulfonamide | Pyrylium salt, Nucleophile | Derivatized Sulfonamide | In situ sulfonyl chloride formation and substitution | researchgate.net |

Theoretical and Computational Investigations of Cyclohex 2 Ene 1 Sulfonamide Structures and Reactions

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, serve as powerful tools for investigating the molecular properties of compounds like Cyclohex-2-ene-1-sulfonamide. These computational approaches allow for the detailed exploration of molecular geometry, electronic structure, and reactivity without the need for empirical data. nih.govresearchgate.net Methods like DFT, using functionals such as B3LYP, are frequently employed to optimize molecular geometries and predict vibrational frequencies and NMR chemical shifts. researchgate.netnih.gov For sulfur-containing compounds, the inclusion of appropriate basis sets, such as those with polarization and diffuse functions (e.g., 6-31+G* or 6-311++G(d,p)), is crucial for accurately modeling the electronic environment around the sulfur atom. researchgate.netresearchgate.netcdnsciencepub.com These calculations provide a foundational understanding of the molecule's intrinsic properties, which dictates its behavior in various chemical environments.

The conformational landscape of this compound is primarily dictated by the puckering of the six-membered ring and the rotation around the C-S and S-N bonds. The cyclohexene (B86901) ring is known to adopt a half-chair conformation as its most stable form, which is significantly lower in energy than the boat conformation. nobelprize.orgresearchgate.net For the sulfonamide group, theoretical studies on simpler sulfonamides like benzenesulfonamide (B165840) have shown that conformers with an eclipsed orientation of the S=O and N-H bonds are often energetically preferred over staggered conformations. researchgate.netmdpi.com

In this compound, the sulfonamide substituent can occupy either a pseudo-axial or a pseudo-equatorial position on the half-chair ring. Generally, substituents on a cyclohexane (B81311) ring favor the equatorial position to minimize steric hindrance from 1,3-diaxial interactions. nobelprize.org The energetic preference for this compound would therefore be for the conformer where the sulfonamide group is in the more stable pseudo-equatorial position. The relative energies of different conformers can be calculated using DFT, with energy differences of even a few kJ/mol indicating a strong preference for one conformation at room temperature. mdpi.com

Table 1: Calculated Relative Energies for Representative Sulfonamide Conformers This table presents generalized data from computational studies on related sulfonamide systems to illustrate typical energetic differences.

| Conformer Type | Computational Method | Basis Set | Relative Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| Eclipsed vs. Staggered | MP2 | 6-311+G** | 5.00 | mdpi.com |

| Eclipsed vs. Staggered | B3LYP | 6-311+G** | 3.56 | mdpi.com |

| Rotational Barrier (S-N) | G2MP2 | - | 28.20 (6.74 kcal/mol) | researchgate.net |

| Staggered vs. Eclipsed | CCSD(T) | aug-cc-pVTZ | 9.90 | acs.org |

The electronic structure of the sulfonamide group is characterized by a highly polarized S-N bond. researchgate.net DFT calculations and Natural Bond Orbital (NBO) analysis reveal that the interaction between the sulfur and nitrogen atoms is predominantly electrostatic. researchgate.netresearchgate.net The sulfur atom carries a significant positive natural charge, while the nitrogen atom is negatively charged. researchgate.net This charge distribution leads to strong electrostatic attraction and a shortening of the S-N bond compared to a typical single bond.

Contrary to what might be expected, there is a lack of significant π-conjugation across the S-N bond. researchgate.net Instead, the bonding is significantly influenced by hyperconjugative interactions. NBO analysis on model sulfonamides consistently shows strong electron delocalization from the nitrogen lone pair (nN) into the antibonding orbitals of the adjacent S-O bonds (σS-O). acs.orgnih.gov This n → σ interaction, a form of negative hyperconjugation, contributes to the stability of the molecule and influences the geometry around the sulfur atom. chemijournal.com The S-N bond itself has been described as having partial double bond character, not from classical π-bonding, but from these anomeric-type interactions. chemijournal.com

DFT calculations are instrumental in mapping the potential energy surface for chemical reactions involving this compound. By locating and characterizing transition states (TS), which are first-order saddle points on the energy surface, researchers can determine the activation barriers and elucidate reaction mechanisms. cdnsciencepub.comchemrxiv.org A transition state is confirmed by identifying a single imaginary vibrational frequency in the Hessian matrix. cdnsciencepub.com

For reactions involving sulfonamides, such as H-abstraction by radicals or nucleophilic substitution, DFT can model the entire reaction coordinate from reactants to products. cdnsciencepub.comresearchgate.net For example, in the reaction of sulfonamides with hydroxyl radicals, DFT has been used to show that H-abstraction from a carbon atom adjacent to the nitrogen is often the most energetically favorable pathway, proceeding through a lower activation barrier compared to abstraction from the N-H bond itself. cdnsciencepub.com Similarly, in reactions like the aminosulfonylation of alkenes, DFT calculations have elucidated the stepwise mechanism, including the homolysis of the N–S bond and the subsequent radical addition steps, by calculating the free energy profiles of all plausible pathways. rsc.org The length of the forming and breaking bonds in the calculated transition state structure provides insight into whether the TS is "early" or "late" in the reaction coordinate. rsc.org

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational stability of this compound over time. ni.ac.rspeerj.com While quantum calculations analyze static structures, MD simulations model the atomic motions at a given temperature, offering a view of the molecule's flexibility and the stability of its different conformations. ajgreenchem.com By running simulations for nanoseconds, one can observe transitions between conformational states and assess the stability of specific structures, such as protein-ligand complexes. ajgreenchem.commdpi.com

The stability of a docked complex, for instance, can be evaluated by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. ajgreenchem.commdpi.com A stable complex will show the RMSD values leveling off after an initial equilibration period. ajgreenchem.com MD simulations are also crucial for studying how the molecule interacts with its environment, such as a solvent or a biological receptor. They can reveal the dynamic nature of hydrogen bonds and hydrophobic interactions that are critical for molecular recognition and binding. ni.ac.rsajgreenchem.com

Molecular Modeling and Interaction Energy Analysis

Molecular modeling encompasses a range of computational techniques, including molecular docking and binding free energy calculations, to study how this compound interacts with other molecules, particularly biological targets like enzymes. peerj.commdpi.com Molecular docking predicts the preferred orientation of the sulfonamide when it binds to a receptor, generating a binding score that estimates affinity. mdpi.comresearchgate.net

Following docking, methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy (ΔGbind) of the ligand-receptor complex from snapshots of an MD simulation. peerj.com A more negative binding energy indicates a stronger and more favorable interaction. peerj.com This energy can be decomposed into contributions from different types of interactions, such as van der Waals forces, electrostatic interactions, and solvation energies. peerj.com Such analyses on various sulfonamides have shown that both hydrophobic and hydrogen bonding interactions are key drivers for binding affinity. mdpi.comresearchgate.net For example, studies on sulfonamide inhibitors have identified key amino acid residues in receptor pockets that are crucial for stable binding. peerj.comresearchgate.net

Table 2: Representative Binding Free Energy Contributions for a Sulfonamide-Protein Complex This table is a generalized representation based on MM/PBSA studies of various sulfonamides to illustrate the methodology.

| Energy Component | Average Value (kJ/mol) | Contribution to Binding |

|---|---|---|

| Van der Waals Energy (ΔEvdW) | -150 | Favorable |

| Electrostatic Energy (ΔEele) | -60 | Favorable |

| Polar Solvation Energy (ΔGpol) | +130 | Unfavorable |

| Non-Polar Solvation Energy (ΔGnonpol) | -20 | Favorable |

Note: Values are illustrative. The balance between favorable enthalpic terms (van der Waals, electrostatic) and the often unfavorable polar solvation energy determines the final binding affinity.

Analysis of Inter- and Intramolecular Interactions (e.g., Hydrogen Bonding, Natural Bond Orbital (NBO) Analysis)

The sulfonamide functional group is a potent hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens). nih.govresearchgate.net These interactions are fundamental to the supramolecular chemistry of this compound and its interactions with biological targets. nih.govnih.gov DFT calculations can predict the geometry and strength of these hydrogen bonds.

Intramolecular interactions can occur, leading to the formation of stable, ring-like structures. researchgate.netresearchgate.net For example, in certain substituted sulfonamides, an intramolecular hydrogen bond can form between the sulfonamide N-H and a nearby acceptor atom, which restricts the molecule's conformation. researchgate.net

Intermolecular hydrogen bonds are crucial for crystal packing and for binding to receptors. nih.govnih.gov In crystal structures of related sulfonamides, molecules often form dimers or chains through N-H···O=S hydrogen bonds. nih.govnih.gov

Natural Bond Orbital (NBO) analysis provides a quantitative chemical picture of these interactions. acs.orgresearchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO calculates the second-order perturbation stabilization energy, E(2). A higher E(2) value indicates a stronger interaction. chemijournal.comresearchgate.net In sulfonamides, NBO analysis quantifies the strength of hyperconjugative effects, such as the nN → σS-O interaction, and the delocalization of electron density associated with hydrogen bonds. researchgate.netacs.orgnih.gov For an intermolecular hydrogen bond like N-H···O, NBO analysis would show a significant E(2) value for the interaction between the lone pair of the oxygen atom (nO) and the antibonding orbital of the N-H bond (σN-H).

Table 3: Common NBO Donor-Acceptor Interactions in Sulfonamides This table presents typical stabilization energies (E(2)) from NBO analyses of related sulfonamide compounds.

| Donor NBO | Acceptor NBO | Interaction Type | Typical E(2) (kcal/mol) | Reference |

|---|---|---|---|---|

| n(N) | σ*(S-O) | Anomeric/Hyperconjugation | > 5.0 | acs.orgnih.gov |

| n(N) | σ*(S-C) | Anomeric/Hyperconjugation | ~ 1.0 - 3.0 | nih.gov |

| n(O)acceptor | σ*(N-H)donor | Intermolecular H-Bond | Variable (can be > 5.0) | researchgate.netrsc.org |

Solvent Effects on Molecular Conformation and Reactivity from Computational Models

The solvent environment plays a critical role in determining the three-dimensional structure (conformation) and chemical reactivity of molecules. For this compound, which possesses a flexible allylic sulfonamide moiety, the polarity and specific interactions with solvent molecules can significantly influence its structural preferences and energy landscape. While direct computational studies focused exclusively on this compound are not extensively documented in the literature, theoretical investigations on closely related allyl sulfonamides provide significant insights into the anticipated solvent effects. These studies serve as a valuable proxy for understanding the behavior of the title compound.

Computational chemistry, particularly using Density Functional Theory (DFT), allows for the modeling of these complex interactions. scielo.brscielo.br Solvation is typically modeled using two primary approaches: implicit and explicit models. Implicit models, such as the Conductor-like Polarizable Continuum Model (CPCM), represent the solvent as a continuous medium with a specific dielectric constant, which is useful for capturing the general effects of solvent polarity. scielo.br Explicit models involve including individual solvent molecules in the calculation, offering a more detailed picture of specific interactions like hydrogen bonding. uchile.cl

Detailed Research Findings from Analogous Systems

Theoretical studies on linear allyl sulfonamides reveal that the solvent can dictate conformational stability and electronic properties. DFT calculations performed on various substituted allyl sulfonamides, using the B3LYP functional and a Def2-TZVP basis set, have incorporated the CPCM to model the solvent effect of 1,2-dichloroethane (B1671644) (dielectric constant ε = 10.36), the solvent used during their synthesis. scielo.br These calculations are crucial for optimizing the molecular geometry in a simulated solution environment, ensuring that the resulting structures are true local minima on the potential energy surface. scielo.br

Furthermore, in sulfonamides capable of forming intramolecular hydrogen bonds, the solvent polarity can disrupt these interactions. In polar solvents, the formation of a zwitterionic species, where the sulfonamide proton transfers to a basic site on the molecule, may become energetically favorable. nih.gov For this compound, this could involve the interaction of the sulfonamide N-H proton with the sulfonyl oxygens, a conformation that would be highly sensitive to the surrounding solvent medium. A polar solvent could preferentially solvate the N-H and S=O groups, weakening any intramolecular hydrogen bond and favoring a more extended conformation.

The following table summarizes the computational methods and key findings from theoretical studies on analogous allyl sulfonamide systems, which can be extrapolated to understand the potential behavior of this compound in solution.

| Computational Parameter | Details from Analogous Allyl Sulfonamide Studies | Anticipated Implication for this compound |

| Computational Method | Density Functional Theory (DFT) at the B3LYP level. scielo.br | This method is suitable for accurately predicting the geometry and electronic structure. |

| Basis Set | Def2-TZVP (valence triple-zeta polarization). scielo.br | Provides a high level of accuracy for the electronic description of the molecule. |

| Solvent Model | Conductor-like Polarizable Continuum Model (CPCM). scielo.br | Allows for the simulation of bulk solvent effects on conformation and energetics. |

| Solvent Studied | 1,2-dichloroethane (ε = 10.36), Methanol, Water, DMSO. scielo.brnih.gov | The conformation and reactivity will likely differ between nonpolar and polar protic/aprotic solvents. |

| Key Findings | Solvent influences the HOMO-LUMO energy gap; increased solvent polarity can increase the gap. nih.gov Specific solute-solvent interactions can stabilize certain conformers over others. uchile.cl | Reactivity may be attenuated in more polar solvents. The preferred orientation of the sulfonamide group relative to the cyclohexene ring is expected to be solvent-dependent. |

Spectroscopic Characterization and Analytical Methodologies for Cyclohex 2 Ene 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of Cyclohex-2-ene-1-sulfonamide, providing profound insights into its atomic framework.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of this compound derivatives reveals characteristic signals that are instrumental in confirming their structure. For instance, in a related sulfonamide, the proton of the sulfonamide group (–SO₂NH–) typically appears as a singlet in the range of δ 8.78–10.15 ppm. rsc.org The olefinic protons of the cyclohexene (B86901) ring in similar structures, such as 4-(cyclohex-2-en-1-yl)benzonitrile, exhibit multiplets in the region of δ 5.62-6.01 ppm. rsc.org The allylic proton adjacent to the sulfonamide group is also a key indicator, though its specific shift can vary based on the full molecular structure. For example, in N-(Cyclohex-2-en-1-yl)-4-methylbenzenesulfonamide, the allylic proton appears as a multiplet around δ 3.82 ppm. rsc.org The remaining methylene (B1212753) protons of the cyclohexene ring typically resonate as complex multiplets in the upfield region of the spectrum. rsc.orgrsc.org

Detailed analysis of a representative compound, N-(Cyclohex-2-en-1-yl)-4-methylbenzenesulfonamide, in CDCl₃ provides the following ¹H NMR data: δ 7.78 (d, 2H), 7.32 (d, 2H), 5.78–5.74 (m, 1H), 5.37–5.32 (m, 1H), 4.48 (d, 1H), 3.85–3.79 (m, 1H), 2.43 (s, 3H), 1.93–1.91 (m, 2H), 1.79–1.76 (m, 1H), 1.60–1.52 (m, 3H). rsc.org

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic | 7.78 | Doublet | 2H |

| Aromatic | 7.32 | Doublet | 2H |

| Olefinic | 5.78–5.74 | Multiplet | 1H |

| Olefinic | 5.37–5.32 | Multiplet | 1H |

| NH | 4.48 | Doublet | 1H |

| Allylic (CH-N) | 3.85–3.79 | Multiplet | 1H |

| Methyl | 2.43 | Singlet | 3H |

| Methylene | 1.93–1.91 | Multiplet | 2H |

| Methylene | 1.79–1.76 | Multiplet | 1H |

| Methylene | 1.60–1.52 | Multiplet | 3H |

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically from 0 to 220 ppm, which often allows for the resolution of individual carbon signals. bhu.ac.inpressbooks.pub

For N-(Cyclohex-2-en-1-yl)-4-methylbenzenesulfonamide, the ¹³C NMR spectrum in CDCl₃ shows the following signals: δ 143.24, 138.37, 131.59, 129.68, 127.03, 126.97, 48.96, 30.28, 24.48, 21.51, 19.27. rsc.org The olefinic carbons typically resonate in the δ 120-140 ppm region, while the aliphatic carbons of the cyclohexene ring appear at higher field strengths. bhu.ac.in

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic (C-S) | 143.24 |

| Aromatic (C) | 138.37 |

| Olefinic (CH) | 131.59 |

| Aromatic (CH) | 129.68 |

| Aromatic (CH) | 127.03 |

| Olefinic (CH) | 126.97 |

| Allylic (CH-N) | 48.96 |

| Methylene (CH₂) | 30.28 |

| Methylene (CH₂) | 24.48 |

| Methyl (CH₃) | 21.51 |

| Methylene (CH₂) | 19.27 |

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the connectivity of protons and carbons within the this compound molecule. COSY spectra reveal correlations between coupled protons, helping to trace the proton-proton networks within the cyclohexene ring. libretexts.org HMBC, on the other hand, shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons and linking different fragments of the molecule. These techniques are also invaluable for determining the stereochemistry of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Characteristics

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The sulfonamide group exhibits characteristic absorption bands. The N-H stretching vibration typically appears in the region of 3300-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds are strong and readily identifiable, generally occurring in the ranges of 1350-1315 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

In a related sulfonamide derivative, N-(cyclohex-2-en-1-yl)-4-methylbenzenesulfonamide, the IR spectrum (neat) shows characteristic peaks at 2921, 1627, 1340, 1161, 1095, 1074, and 1031 cm⁻¹. rsc.org The peak at 1627 cm⁻¹ can be attributed to the C=C stretching vibration of the cyclohexene ring.

| Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H Stretch | 3300–3200 |

| C-H Stretch (alkene) | 3100–3000 |

| C-H Stretch (alkane) | 3000–2850 |

| C=C Stretch | 1680–1620 |

| S=O Asymmetric Stretch | 1350–1315 |

| S=O Symmetric Stretch | 1160–1140 |

Mass Spectrometry (MS and High-Resolution Mass Spectrometry (HRMS)) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula. researchgate.netlcms.cz

For example, the HRMS (ESI) of N-allyl-N-(cyclohex-2-en-1-yl)-4-methylbenzenesulfonamide gave a calculated m/z of 372.1633 for [M+H]⁺, with a found value of 372.1648, confirming its elemental composition. rsc.org The fragmentation patterns observed in the mass spectrum provide valuable information about the structure of the molecule, as weaker bonds tend to break preferentially, leading to characteristic fragment ions. The fragmentation of the cyclohexene ring, for instance, can proceed via a retro-Diels-Alder reaction, leading to a characteristic ion. docbrown.info

X-ray Crystallography for Solid-State Structure Determination and Molecular Aggregation

X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. bioscience.fi This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the conformation of the cyclohexene ring and the geometry around the sulfonamide group. Studies on related sulfonamides show that the geometry around the sulfur atom is typically tetrahedral.

Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding, that govern the packing of molecules in the crystal lattice. researchgate.net The sulfonamide group, with its N-H proton donor and sulfonyl oxygen acceptors, is particularly prone to forming hydrogen bonds, which can lead to the formation of dimers, chains, or more complex three-dimensional networks in the solid state. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. shu.ac.uklibretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light in the UV-Vis region. shu.ac.uk

In the case of this compound, the principal chromophore is the carbon-carbon double bond (C=C) of the cyclohexene ring. The sulfonamide group (–SO₂NH–) also contributes to the electronic structure, although its primary absorptions occur at shorter wavelengths, typically outside the standard analytical range of 200-700 nm. libretexts.org

The primary electronic transitions expected for this compound are:

π → π* Transition: This transition involves the excitation of an electron from the π bonding orbital of the C=C double bond to the corresponding π* antibonding orbital. These transitions are typically high-intensity, with molar absorptivity (ε) values often ranging from 1,000 to 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk For α,β-unsaturated systems like the one in cyclohexene, this absorption occurs in the UV region. For comparison, the analogous chromophore in 2-cyclohexen-1-one (B156087) exhibits a strong π → π* transition at approximately 225 nm. researchgate.netnist.gov A similar absorption wavelength is expected for this compound.

n → σ* Transitions: The sulfonamide group contains non-bonding electrons (n electrons) on its oxygen and nitrogen atoms. These electrons can be excited to a σ* antibonding orbital. However, these n → σ* transitions are high-energy events, meaning they absorb light at very short wavelengths, typically below 200 nm. libretexts.org Consequently, they are not usually observed in a standard UV-Vis spectrum.

The solvent used can influence the position of absorption maxima. For π → π* transitions, increasing solvent polarity often causes a small shift to longer wavelengths (a red shift). shu.ac.uk

Table 1: Expected Electronic Transitions for this compound

| Transition | Chromophore | Approximate Wavelength (λmax) | Typical Molar Absorptivity (ε) | Notes |

|---|---|---|---|---|

| π → π | C=C (Alkene) | ~220-230 nm | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) | This is the main absorption band expected in the standard UV-Vis range. shu.ac.uklibretexts.org |

| n → σ | -SO₂NH- (Sulfonamide) | <200 nm | Variable | This high-energy transition is typically outside the standard analytical UV range. libretexts.org |

Advanced Spectroscopic Techniques for Mechanistic Elucidation (e.g., In Situ ATR-FTIR, ReactIR)

Understanding the reaction mechanism and kinetics is crucial for process optimization and control in chemical synthesis. nih.gov Advanced spectroscopic techniques, such as in-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and ReactIR, serve as powerful Process Analytical Technology (PAT) tools that allow for real-time monitoring of chemical reactions without the need for sampling. frontiersin.org These methods provide a continuous stream of data, enabling detailed mechanistic and kinetic analysis. copernicus.org

The synthesis of this compound, for instance via the common route of reacting cyclohex-2-ene-1-sulfonyl chloride with an amine, can be effectively monitored to elucidate its mechanism. researchgate.netumt.edu.pk An ATR-FTIR probe inserted directly into the reaction vessel would record the infrared spectrum of the reaction mixture continuously. researchgate.net By tracking the changes in the intensity of characteristic vibrational bands, one can generate concentration profiles for reactants, intermediates, and products over time. nih.gov

For the synthesis of this compound from its sulfonyl chloride and a primary amine (R-NH₂), the following spectral changes would be monitored:

Consumption of Reactants: The disappearance of the vibrational bands corresponding to the starting materials would be tracked. This includes the characteristic absorption of the sulfonyl chloride (S-Cl) group and the N-H bending vibration of the amine.

Formation of Product: The appearance and increase in intensity of bands unique to the this compound product would be observed. Key bands include the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively) and the N-H stretching of the newly formed sulfonamide. nih.govumt.edu.pk

Identification of Intermediates: The technique is highly sensitive to the presence of transient or unstable intermediates that might form during the reaction, which may not be detectable by offline methods like chromatography. acs.org For example, the formation of a complex between the reactants could be observed.

The kinetic data derived from these concentration profiles can be used to determine the reaction order, rate constants, and activation energy. This information provides deep insight into the reaction mechanism, such as identifying the rate-limiting step. copernicus.orgacs.org For example, kinetic experiments could help determine whether the reaction proceeds through a direct nucleophilic substitution or via an intermediate complex. theses.cz

Table 2: Key IR Vibrational Frequencies for Monitoring the Synthesis of this compound

| Species | Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Role in Monitoring |

|---|---|---|---|---|

| Cyclohex-2-ene-1-sulfonyl chloride (Reactant) | S-Cl | Stretch | ~600 - 700 | Disappearance indicates reactant consumption. |

| Amine (Reactant) | N-H | Bend (Primary Amine) | ~1650 - 1580 | Disappearance indicates reactant consumption. |

| This compound (Product) | S=O | Asymmetric Stretch | ~1350 - 1300 | Appearance indicates product formation. umt.edu.pk |

| This compound (Product) | S=O | Symmetric Stretch | ~1160 - 1150 | Appearance indicates product formation. umt.edu.pk |

| This compound (Product) | N-H | Stretch | ~3300 - 3200 | Appearance indicates product formation. nih.gov |

Research Applications and Derived Architectures in Organic Chemistry

Role as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

Cyclohex-2-ene-1-sulfonamide and its derivatives are recognized as important intermediates in organic synthesis. The presence of the cyclohexene (B86901) ring offers a platform for a variety of chemical reactions, making these compounds valuable starting materials for creating more intricate molecular structures. smolecule.comevitachem.com For instance, N-(2-Cyclohex-1-enyl-ethyl)-4-methyl-benzenesulfonamide, a related structure, is utilized in the synthesis of dihydroxylated derivatives, underscoring its role in generating structurally complex molecules. The sulfonamide group itself enhances the synthetic utility, often improving the crystalline nature of the compounds, which can aid in purification and characterization. wikipedia.org

The synthesis of N-sulfonyl imines derived from cycloalk-2-enones, including cyclohex-2-enone, has been achieved through direct condensation with tosyl amide in the presence of specific reagents. sorbonne-universite.fr These N-sulfonyl imines are stable, easy-to-handle solids that serve as interesting starting points for various chemical transformations. sorbonne-universite.fr The development of methods to create these imines from plain cycloalk-2-enones, which are prominent building blocks in their own right, further expands the synthetic toolbox available to organic chemists. sorbonne-universite.frnih.gov

Furthermore, the versatility of the cyclohexene sulfonamide framework is demonstrated by its use in the synthesis of complex heterocyclic structures. For example, the reaction of camphor-substituted sulfonyl chlorides with N-nucleophiles can produce sulfonamide derivatives with morpholine (B109124) and triazole fragments. nih.gov This highlights the potential of cyclohexene sulfonamide-based starting materials in constructing diverse and potentially bioactive molecules.

Development of Sulfonamide-Containing Catalysts and Chiral Ligands for Asymmetric Synthesis

The sulfonamide group is a key feature in the design of chiral ligands and catalysts for asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. ru.nl Chiral sulfonamide ligands, often derived from structures like trans-(R,R)-1,2-diaminocyclohexane, have proven effective in various catalytic asymmetric reactions. researchgate.net For example, (1R,2R)-1,2-bis(trifluorosulfonamido)cyclohexane has been used as a catalyst for the asymmetric addition of dialkylzincs to unsaturated aldehydes, yielding chiral allylic alcohols with high enantioselectivity. researchgate.net

Researchers have synthesized and characterized new chiral bifunctional N-heterocyclic carbene (NHC) ligands that incorporate a sulfonamide moiety. nih.gov These ligands, which possess both a chiral center and a fluxional biaryl axis, have been applied in gold-catalyzed asymmetric transformations, achieving enantiomeric excesses up to 84%. nih.gov In many of these reactions, the ligand featuring a cyclohexyl group demonstrated more effective asymmetric induction. nih.gov

The aminolysis of N-tosylaziridines derived from cyclohexene provides an approach to creating both symmetric and unsymmetric chiral sulfonamide ligands. umich.edu This method expands the diversity of available chiral ligands based on the cyclohexane (B81311) framework. Additionally, P-chiral, N-phosphoryl sulfonamide Brønsted acids have been developed and evaluated as organocatalysts for the asymmetric synthesis of 1,2,3,4-tetrahydroquinoline-2-carboxylates through a biomimetic transfer hydrogenation reaction. mcgill.ca

The development of sulfonamide-supported aluminum catalysts for the ring-opening polymerization of rac-lactide further illustrates the application of these structures in catalysis. acs.org These catalysts have shown activity in producing polylactide, a biodegradable polymer. acs.org

Cyclohexene Sulfonamide Derivatives in Agrochemical Research

Derivatives of cyclohexene sulfonamide have been extensively investigated for their potential applications in agriculture as insecticides, fungicides, and herbicides. The inherent biological activity of the sulfonamide group, combined with the modifiable cyclohexene scaffold, allows for the development of new agrochemical agents. mdpi.comresearchgate.net

Insecticidal Applications and Structural Correlations

Certain cyclohexane derivatives containing a sulfonamide group have been found to possess significant insecticidal properties. google.com For example, N,N'-(Cyclohexa-2-en-1,4-diylidene)-diarylsulfonamides have demonstrated high efficacy, causing 89–97% mortality in target insects. biointerfaceresearch.com The insecticidal activity of sulfonamide derivatives is often linked to their ability to act on specific biological targets. Some benzenesulfonamide (B165840) derivatives have been designed to target the H subunit of V-ATPase in the midgut of insects like Mythimna separata. tandfonline.comnih.gov

Structure-activity relationship studies have shown that modifications to the sulfonamide and the cyclohexene ring can significantly impact insecticidal potency. For instance, in a series of benzenesulfonamide derivatives, those with N-butyl, isobutyl, n-propyl, and cyclopropyl (B3062369) substitutions exhibited better insecticidal activity. tandfonline.com Further research has led to the synthesis of sulfonamide derivatives containing propargyloxy or pyridine (B92270) groups, with some compounds showing significantly higher bioactivity against third-instar larvae of M. separate than the natural product Celangulin V. nih.gov Molecular docking studies suggest that these molecules may also act on the H subunit of V-ATPase. nih.gov

Fungicidal Applications and Mechanistic Investigations (e.g., Cell Membrane Damage)

Cyclohexene sulfonamide derivatives have emerged as a promising class of fungicides, particularly against pathogens like Botrytis cinerea. A novel sulfonamide fungicide, chesulfamide (N-(2-trifluoromethyl-4-chlorphenyl)-2-oxocyclohexyl sulfonamide), has demonstrated a broad spectrum of fungicidal activity and is particularly effective against B. cinerea. mdpi.com Its mechanism of action is believed to be unique, involving damage to the mycelial cell membrane, disruption of DNA, and induction of disease resistance in plants. researchgate.net

Subsequent research has focused on synthesizing new derivatives based on the chesulfamide lead compound. For instance, a series of stilbene (B7821643) cyclohexyl sulfonamide derivatives were designed and synthesized, with some compounds showing outstanding control efficacy against B. cinerea on strawberries, surpassing commercial agents like boscalid (B143098) and procymidone. acs.org Another study synthesized novel pinacolone (B1678379) sulfonamide derivatives by replacing the cyclohexanone (B45756) moiety of chesulfamide with a pinacolone group, resulting in several compounds with excellent inhibitory effects against B. cinerea. mdpi.com

Mechanistic studies have provided insight into how these compounds exert their fungicidal effects. One derivative, (1S,2R-((3-bromophenethyl)amino)-N-(4-chloro-2-trifluoromethylphenyl)cyclohexane-1-sulfonamide) (SYAUP-CN-26), has been shown to inhibit the growth of B. cinerea by damaging the cell membrane. mdpi.com This damage leads to increased cell membrane permeability, leakage of nucleic acids, and an increase in malondialdehyde content. mdpi.com Transmission electron microscopy has confirmed that exposure to this compound results in damaged cell membranes in the fungal mycelia. mdpi.com The primary mode of action for some of these novel sulfonamides against B. cinerea appears to be through this membrane damage mechanism. dntb.gov.uaresearchgate.net

| Compound | Target Fungus | EC50 (µg/mL) | Reference |

| N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy) cyclohexylsulfonamide | Botrytis cinerea | 4.17 | mdpi.com |

| Chesulfamide | Botrytis cinerea | 2.12 | mdpi.com |

Herbicidal Applications and Activity Profiles

The structural framework of cyclohexene sulfonamides has also been explored for herbicidal activity. Certain halogenated derivatives of N-substituted quinone imines, which are structurally related to cyclohexene sulfonamides, have shown herbicidal properties. For example, N-[2,3,5,5,6,6-Hexachloro-4-oxocyclohexa-2-en-1-ylidene]-4-methylbenzene-1-sulfonamide has demonstrated high herbicidal activity. biointerfaceresearch.com

Research into 4-pyridylcarbonyl-cyclohexene-dione derivatives, which share the cyclohexene dione (B5365651) core, has also indicated herbicidal activity. google.com The development of 2-(arylformyl)cyclohexane-1,3-dione derivatives as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) has led to potent herbicides. acs.org While not all of these are strictly sulfonamides, the cyclohexene dione scaffold is a common feature. Some novel ureidopyrimidine compounds with sulfonamide modifications have also been synthesized and evaluated for their herbicidal effects, showing good inhibitory activity against protoporphyrinogen (B1215707) IX oxidase (PPO). researchgate.net

Functionalized Cyclohexene Sulfonamides in Material Science Applications

The incorporation of the cyclohexene ring into polymer backbones can significantly alter the material's properties, leading to novel applications. While research on this compound itself in materials is nascent, the functionalization of related cyclohexene derivatives demonstrates the potential of this structural motif. Sulfonamides, in general, are used in the production of dyes and plasticizers for materials like fiber-reinforced composites. researchgate.net

A notable example is the synthesis of a new polyaniline (PANI) derivative, poly[2-(cyclohex-2-en-1-yl)aniline]. rsc.org This polymer was synthesized for the first time via the oxidative polymerization of its corresponding monomer. rsc.org Studies showed that the highest polymer yield was achieved using nitric acid (HNO₃) and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) as the oxidizing system. rsc.org The introduction of the 2-(cyclohex-2-en-1-yl) group into the aniline (B41778) structure resulted in a polymer with improved solubility and unique photoluminescent properties compared to unmodified PANI. rsc.org

The material's thermal degradation was characterized by three main stages, and its electrical conductivity showed a high response to changes in humidity and ammonia (B1221849) concentration. rsc.org This sensitivity makes it a promising candidate for use as the active material in resistive sensors. rsc.org These findings illustrate how modifying a core structure with a cyclohexene unit can produce functional materials with enhanced properties suitable for specific technological applications. rsc.org

Table 1: Physicochemical Properties of Poly[2-(cyclohex-2-en-1-yl)aniline]

| Property | Finding | Source |

|---|---|---|

| Synthesis Method | Oxidative polymerization of 2-(cyclohex-2-en-1-yl)aniline. | rsc.org |

| Optimal Oxidizer | Nitric acid (HNO₃) and Ammonium persulfate ((NH₄)₂S₂O₈). | rsc.org |

| Key Feature | Improved solubility and appearance of photoluminescence. | rsc.org |

| Luminescence | Highest quantum yield (0.05) when synthesized in HClO₄ with (NH₄)₂S₂O₈. | rsc.org |

| Application | High sensitivity of electrical conductivity to humidity and ammonia. | rsc.org |

Design and Synthesis of Bioisosteres for Research in Drug Development (excluding clinical human trial data)

Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. nih.gov The sulfonamide group is a well-recognized bioisostere for the amide bond. acs.org This substitution is attractive because sulfonamides often exhibit improved hydrolytic stability and introduce an additional hydrogen bond acceptor, which can lead to significant improvements in binding affinity. acs.org

The design of bioisosteres extends beyond simple amide replacement. For instance, cyclic sulfonimidamides have been synthesized as novel, nonplanar bioisosteres for carboxylic acids. researchgate.net These chiral heterocycles offer a unique three-dimensional shape combined with tunable acidity (pKa 5–6), presenting a valuable alternative to more common carboxylic acid surrogates like tetrazoles. researchgate.net

A prodrug is an inactive or less active derivative of a drug molecule that is converted into its active form within the body through enzymatic or chemical reactions. derpharmachemica.com This approach is often used to improve properties such as solubility, stability, or targeted delivery. derpharmachemica.com

A sophisticated prodrug strategy has been developed for TAK-242, a potent TLR4 inhibitor which contains a 6-(sulfamoyl)cyclohex-1-ene-1-carboxylate core structure. nih.govnih.gov To achieve controlled release, a modular prodrug was designed featuring a self-immolative para-aminobenzyl spacer bonded to the sulfonamide nitrogen, a tether for bioconjugation, and a β-eliminative arylsulfone "trigger". nih.gov This design creates a more stable prodrug that relies on a two-stage release mechanism. nih.gov The first step is a sulfone β-elimination that unmasks an aniline group, which then undergoes a 1,6-elimination to release the active TAK-242 drug. nih.gov This sequential reaction process allows for complex and tunable drug-release kinetics, while crucially avoiding nonproductive hydrolysis of the sulfonamide itself. nih.gov The rate of release can be modulated by altering the electronic properties of the arylsulfone trigger. nih.gov

Table 2: Trigger Alcohols for TAK-242 Prodrug Assembly and Release Characteristics

| Trigger Alcohol | Structure | Key Feature | Source |

|---|---|---|---|

| Phenyl derivative | Ar = C₆H₅- | Standard trigger for baseline release studies. | nih.gov |

| 4-Trifluoromethylphenyl | Ar = 4-CF₃C₆H₄- | Electron-withdrawing group, potentially altering release rate. | nih.gov |

| 4-Chlorophenyl | Ar = 4-ClC₆H₄- | Halogenated trigger affecting electronic properties. | nih.gov |

| 4-Methylphenyl | Ar = 4-CH₃C₆H₄- | Electron-donating group, potentially altering release rate. | nih.gov |

| 4-Methoxyphenyl | Ar = 4-CH₃OC₆H₄- | Strong electron-donating group for release rate modulation. | nih.gov |

Molecular scaffolds form the core structure of a molecule upon which various functional groups are appended to create libraries of compounds for biological screening. Cycloalkyl sulfonamide scaffolds are valuable in drug discovery due to their conformational rigidity and three-dimensional diversity.

A "branching-folding" synthetic strategy has been developed to afford a wide range of diverse cyclic benzo-sulfonamide scaffolds. d-nb.infonih.gov This approach uses a common saccharin-derived ketimine substrate that undergoes various annulation reactions (the "branching" phase) to create structurally distinct tricyclic scaffolds. d-nb.info Subsequently, a common hydrogenative ring-expansion method (the "folding" pathway) is employed to generate sulfonamides with medium-sized rings, further expanding the diversity of the molecular architecture. d-nb.infonih.gov

In a more direct application of the cyclohexene sulfonamide motif, new pyrazole-4-sulfonamide derivatives have been synthesized for biological evaluation. nih.gov In this work, pyrazole-4-sulfonyl chloride was reacted with various amines, including 2-(cyclohex-1-en-1-yl)ethylamine, to produce a series of novel sulfonamides. nih.gov The synthesis of compounds like N-(2-(cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide demonstrates the use of the cyclohexene unit as a lipophilic side chain on a biologically relevant pyrazole-sulfonamide scaffold. nih.gov This research highlights the modular nature of these scaffolds in target-oriented synthesis, where components can be systematically varied to explore structure-activity relationships. nih.gov

Table 3: Synthesis of Pyrazole-4-Sulfonamide Derivatives

| Compound Name | Amine Reagent | Yield | Source |

|---|---|---|---|

| N-(2-(cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 2-(cyclohex-1-en-1-yl)ethylamine | 65% | nih.gov |

Future Directions and Emerging Research Avenues

Innovations in Asymmetric Synthesis of Chiral Cyclohexene (B86901) Sulfonamides

The critical need for enantiomerically pure compounds, particularly in the pharmaceutical sector, has spurred intensive research into the asymmetric synthesis of chiral cyclohexene sulfonamides. The creation of novel chiral catalysts and synthetic strategies is central to this effort. Researchers are dedicated to developing highly stereoselective methods to access specific enantiomers of cyclohexene sulfonamide derivatives, which are vital for engineering targeted medical therapies.

A significant area of innovation lies in the use of transition-metal catalysts that incorporate chiral ligands. For instance, palladium-catalyzed asymmetric hydrogenation of cyclic enesulfonamides has been shown to produce chiral cyclic sulfonamides with high enantioselectivity (up to 98% ee). Organocatalysis presents another promising, metal-free alternative, utilizing small, chiral organic molecules to catalyze the asymmetric formation of the cyclohexene sulfonamide structure. These organocatalysts are often stable in air and water, making them experimentally convenient and environmentally friendlier.

Furthermore, kinetic resolution is a key strategy for separating racemic mixtures to yield enantiomerically enriched products. Dynamic kinetic resolution, in particular, has been successfully applied to β-keto sulfonamides using chiral Ruthenium(II) catalysts, yielding α-substituted β-hydroxyl sulfonamides with excellent diastereo- and enantioselectivities. This method is valued for its mild conditions and broad applicability.

| Catalyst Type | Method | Key Advantage |

| Transition Metal (e.g., Palladium, Rhodium, Iridium) | Asymmetric Hydrogenation / Allylic Amination | High enantioselectivity and efficiency in forming chiral centers. |

| Organocatalyst (e.g., Proline derivatives, Cinchona alkaloids) | Asymmetric Construction / Conjugate Addition | Metal-free, environmentally benign, and offers complementary stereoselectivity. |

| Chiral Ru(II) Catalyst | Dynamic Kinetic Resolution | Excellent diastereo- and enantioselectivity for racemic starting materials under mild conditions. |

| Enzymes (e.g., Subtilisin) | Acylative Kinetic Resolution | High enantioselectivity for specific substrates, often with simple product isolation. |

Exploration of Novel Reaction Pathways and Catalytic Systems for Cyclohexene Sulfonamides

In addition to asymmetric synthesis, a significant focus of current research is the discovery of novel reaction pathways for the synthesis and functionalization of the cyclohexene sulfonamide scaffold. A key objective is to develop more sustainable and efficient synthetic methods, often through the use of innovative catalytic systems.

A particularly powerful strategy is the direct C-H functionalization of existing cyclohexene sulfonamides. This approach allows for the introduction of new functional groups onto the cyclohexene ring, bypassing the need for pre-functionalized starting materials and thus improving atom and step economy. For instance, rhodium(I)-catalyzed C-H functionalization has been used to prepare chiral allylic sulfonamides. Similarly, palladium-catalyzed reactions have enabled the site-selective introduction of sulfonyl groups into arenes, which can then be converted to sulfonamides.

The development of multicomponent reactions (MCRs) is another burgeoning area. MCRs enable the rapid construction of complex molecules like cyclohexenone sulfonamides from simple precursors in a single synthetic operation, which is highly efficient. For example, a calcium-catalyzed MCR has been developed to synthesize bicyclic sulfonamides.

Furthermore, photoredox catalysis is emerging as a transformative tool for sulfonamide synthesis. This method uses visible light to drive reactions, often under mild conditions. It has been successfully employed in the synthesis of β-sulfonyl amides through the vicinal aminosulfonylation of styrenes, and for the direct conversion of alcohols and alkyl bromides into alkyl sulfinates, which are precursors to sulfonamides.

| Reaction Type | Catalytic System | Key Advantage |

| C-H Functionalization | Rhodium, Palladium, Iron, Manganese | High atom and step economy; direct functionalization of the scaffold. |

| Multicomponent Reactions (MCRs) | Calcium, Copper, Iridium | Rapid assembly of complex molecules from simple starting materials in one pot. |

| Photoredox Catalysis | Iridium, Copper, Organic Dyes | Mild reaction conditions; enables novel transformations via radical intermediates. |

Advanced Computational Studies for Predictive Design and Property Optimization

Advanced computational chemistry is now an essential component of modern chemical research, and its application to the study of cyclohexene sulfonamides is a burgeoning field. These computational tools offer profound insights into the structural, electronic, and reactive properties of these molecules, enabling predictive design and optimization.

Density Functional Theory (DFT) is a cornerstone of this research, used to model molecular geometries, analyze electronic structures, and elucidate reaction mechanisms. For instance, DFT calculations help in understanding the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting a molecule's reactivity. These theoretical studies can analyze the electronic and steric factors that influence the outcomes of synthetic reactions, thereby guiding the design of more efficient catalysts and reaction conditions. High-level quantum chemical methods are also employed to predict physicochemical properties like the acidity (pKa) of sulfonamides, which is critical for understanding their behavior in biological systems and for designing inhibitors that target enzymes like carbonic anhydrase.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational technique. QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By developing robust QSAR models, researchers can predict the activity of novel, unsynthesized cyclohexene sulfonamide derivatives. This in silico screening process significantly accelerates the discovery of new drug candidates by prioritizing the synthesis of compounds with the highest predicted potency and most favorable ADME (absorption, distribution, metabolism, and excretion) properties. Molecular docking simulations further complement these studies by predicting how a ligand, such as a cyclohexene sulfonamide derivative, binds to the active site of a target protein, providing crucial information for structure-based drug design.

| Computational Method | Application | Key Insights |

| Density Functional Theory (DFT) | Reaction mechanism analysis, electronic structure calculation. | Understanding of reaction pathways, catalyst behavior, and molecular reactivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on chemical structure. | Identification of key structural features for activity, prioritization of synthetic targets. |

| Molecular Docking | Simulating ligand-protein binding interactions. | Prediction of binding modes and affinities, guiding the design of potent inhibitors. |

| ADME/T Prediction | In silico assessment of pharmacokinetic and toxicological properties. | Early evaluation of drug-likeness, reducing late-stage failures in drug development. |

Q & A

Q. What are the established synthetic routes for Cyclohex-2-ene-1-sulfonamide, and how can reaction conditions be optimized?

this compound is typically synthesized via sulfonylation of cyclohexene derivatives. A common method involves reacting cyclohexene oxide with sulfonating agents like sulfamic acid under controlled acidic conditions. Optimization requires adjusting parameters such as temperature (60–80°C), solvent polarity (e.g., dichloromethane vs. acetonitrile), and stoichiometric ratios to maximize yield . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product from byproducts like sulfonic acid derivatives. Reaction progress should be monitored using TLC or HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : H NMR (δ 5.6–5.8 ppm for alkene protons; δ 3.1–3.3 ppm for sulfonamide NH) and C NMR (δ 125–130 ppm for alkene carbons) .

- IR : Strong absorption bands at ~1350 cm (S=O asymmetric stretch) and ~1160 cm (S=O symmetric stretch) confirm sulfonamide groups .

- Mass Spectrometry : Molecular ion peaks ([M+H]) at m/z 159.18 (theoretical) validate molecular weight .

For crystallographic confirmation, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is recommended to resolve bond angles and stereochemistry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation of vapors .

- Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite).

- Decomposition : Thermal degradation above 200°C may release SO gases; ensure proper ventilation and gas scrubbers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or IR spectra often arise from:

- Tautomerism : The sulfonamide group may exhibit keto-enol tautomerism, altering peak positions. Use deuterated solvents (DMSO-d) to stabilize specific tautomers .

- Impurities : Trace solvents (e.g., cyclohexane) or unreacted precursors can skew results. Conduct GC-MS analysis to identify impurities, referencing retention indices from databases like NIST .

- Dynamic Effects : Variable-temperature NMR can reveal conformational changes in the cyclohexene ring .

Q. What strategies are effective for analyzing reaction byproducts during sulfonamide synthesis?

- Chromatographic Separation : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to isolate byproducts.

- Mechanistic Probes : Isotopic labeling (e.g., O in sulfonating agents) helps track oxygen incorporation pathways .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict intermediates and transition states, aiding in byproduct identification .

Q. How can enzyme inhibition studies involving this compound be designed to ensure reproducibility?

- Control Experiments : Include negative controls (e.g., sulfonamide-free assays) and positive controls (known inhibitors like acetazolamide).

- Data Validation : Use triplicate measurements and statistical tools (e.g., ANOVA) to assess significance. Publish raw datasets and analysis scripts in repositories like Zenodo for transparency .

- Structural Biology : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) and refine structures via SHELXL to map binding interactions .

Q. What solvent systems minimize side reactions in sulfonamide functionalization?

- Polar Aprotic Solvents : Acetonitrile or DMF reduce nucleophilic side reactions by stabilizing intermediates.

- Low-Temperature Conditions : Conduct reactions at –20°C to suppress epoxide ring-opening (a common side reaction in cyclohexene derivatives) .

- Additives : Catalytic amounts of DMAP (4-dimethylaminopyridine) accelerate sulfonylation while minimizing hydrolysis .

Methodological Considerations

Q. How should researchers address discrepancies in thermodynamic data for this compound?

- Calorimetry : Use differential scanning calorimetry (DSC) to measure enthalpy changes during decomposition, comparing results with computational values (e.g., ΔfH° from Gaussian simulations) .

- Cross-Validation : Compare experimental vapor pressure data (via Knudsen effusion) with literature values in NIST Chemistry WebBook .

Q. What are best practices for documenting synthetic procedures to ensure reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.